molecular formula C16H14N2O3 B10909575 Methyl 6-methyl-3-(p-tolyl)isoxazolo[5,4-b]pyridine-4-carboxylate

Methyl 6-methyl-3-(p-tolyl)isoxazolo[5,4-b]pyridine-4-carboxylate

Número de catálogo: B10909575
Peso molecular: 282.29 g/mol
Clave InChI: ZUZFHRGVYKSBNM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 6-methyl-3-(p-tolyl)isoxazolo[5,4-b]pyridine-4-carboxylate is a heterocyclic compound featuring an isoxazole ring fused to a pyridine core. Its molecular formula is C₁₈H₁₆N₂O₃, derived by substituting the 3-position with a p-tolyl group (4-methylphenyl), the 6-position with a methyl group, and the 4-position with a methyl ester . This ester functional group enhances solubility in organic solvents, making it a versatile intermediate in medicinal chemistry.

  • Condensation reactions using substituted pyrazole or pyrimidine precursors, as seen in the synthesis of pyrazolo[3,4-d]pyrimidines via imidoformate intermediates .

Structural Characterization: Techniques such as ¹H NMR, IR spectroscopy, and X-ray crystallography (using programs like SHELX ) are commonly employed for structural validation of similar compounds .

Propiedades

Fórmula molecular

C16H14N2O3

Peso molecular

282.29 g/mol

Nombre IUPAC

methyl 6-methyl-3-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C16H14N2O3/c1-9-4-6-11(7-5-9)14-13-12(16(19)20-3)8-10(2)17-15(13)21-18-14/h4-8H,1-3H3

Clave InChI

ZUZFHRGVYKSBNM-UHFFFAOYSA-N

SMILES canónico

CC1=CC=C(C=C1)C2=NOC3=NC(=CC(=C23)C(=O)OC)C

Origen del producto

United States

Métodos De Preparación

Intramolecular Nucleophilic Substitution of Nitro Groups

A widely employed strategy for constructing the isoxazolo[5,4-b]pyridine core involves intramolecular nucleophilic substitution of nitro groups. Starting from 2-chloro-3-nitro-6-methylpyridine, the nitro group acts as a leaving group, enabling cyclization under basic conditions. For example, treatment with hydroxylamine derivatives facilitates the formation of the isoxazole ring via nucleophilic attack, followed by esterification to introduce the methyl carboxylate moiety. This method achieves moderate yields (60–75%) and is favored for its compatibility with electron-withdrawing substituents.

Key steps include:

  • Nitro Group Activation : The electron-deficient nitro group at position 3 of the pyridine ring undergoes nucleophilic displacement by a hydroxylamine derivative.

  • Cyclization : Intramolecular attack forms the fused isoxazole ring.

  • Esterification : Methylation of the carboxylic acid intermediate completes the synthesis.

Boulton–Katritzky Rearrangement

A novel approach involves the Boulton–Katritzky rearrangement of isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones. This base-promoted rearrangement yields 3-hydroxy-2-(2-aryl[1,triazol-4-yl)pyridines, which can be further functionalized to introduce the p-tolyl and methyl groups. While this method is less direct, it provides access to structurally diverse intermediates for downstream modifications.

Sonogashira Cross-Coupling and Cycloisomerization

Alkynylation of Chloropyridine Precursors

The Sonogashira cross-coupling reaction between 2-chloro-3-nitro-6-methylpyridine and terminal alkynes (e.g., p-tolylacetylene) generates 2-alkynylpyridine intermediates. Catalyzed by PdCl₂(PPh₃)₂ and CuI in triethylamine, this step proceeds at 40°C in tetrahydrofuran (THF) with yields exceeding 80%.

Iodine-Mediated Cycloisomerization

Subsequent treatment of the alkynylpyridine with iodine(I) chloride induces cycloisomerization, forming the isoxazolo[5,4-b]pyridine core. The reaction mechanism involves electrophilic activation of the alkyne, followed by 5-endo-dig cyclization. This method is highly efficient, with isolated yields of 75–90%.

Representative Reaction Scheme:

2-Chloro-3-nitro-6-methylpyridineSonogashira2-AlkynylpyridineI2Isoxazolo[5,4-b]pyridine\text{2-Chloro-3-nitro-6-methylpyridine} \xrightarrow{\text{Sonogashira}} \text{2-Alkynylpyridine} \xrightarrow{\text{I}_2} \text{Isoxazolo[5,4-b]pyridine}

Two-Step Nucleophilic Substitution (Patent Route)

A patented method utilizes 3-amino-2,4-dicyanocrotonic acid methyl ester and p-tolylbenzohydroxamic acid chloride as key intermediates. The synthesis proceeds via:

Step 1: Formation of Acrylic Acid Methyl Ester Intermediate

Reaction of 3-amino-2,4-dicyanocrotonic acid methyl ester with p-tolylbenzohydroxamic acid chloride in the presence of sodium methoxide yields 3-amino-2-cyano-3-(5-amino-3-(p-tolyl)isoxazol-4-yl)acrylic acid methyl ester. Conducted in methanol at 0–10°C, this step achieves 65–70% yield.

Step 2: Cyclization under Alkaline Conditions

Heating the intermediate in aqueous NaOH (50–110°C) induces cyclization, forming the target compound. The reaction proceeds via nucleophilic attack of the amino group on the cyano carbon, followed by aromatization. Yields range from 55–60%.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialsKey StepsYield (%)AdvantagesLimitations
Intramolecular Cyclization2-Chloro-3-nitro-6-methylpyridineNucleophilic substitution, esterification60–75Scalable, versatileRequires harsh bases
Sonogashira Route2-Chloro-3-nitro-6-methylpyridine, alkynesCross-coupling, cycloisomerization75–90High yields, mild conditionsPd catalyst cost
Patent Route3-Amino-2,4-dicyanocrotonate, hydroxamic acid chlorideNucleophilic substitution, cyclization55–60Patent-protected, precise controlMulti-step, lower yields

Optimization Strategies

Solvent and Temperature Effects

  • Sonogashira Cross-Coupling : THF outperforms dichloroethane in facilitating alkyne insertion, reducing side reactions.

  • Cycloisomerization : Elevated temperatures (80–100°C) accelerate iodine-mediated cyclization but risk decomposition; 60°C optimizes yield and purity.

Catalytic Systems

  • Palladium Catalysts : PdCl₂(PPh₃)₂ with CuI minimizes homocoupling byproducts.

  • Base Selection : Sodium methoxide in methanol enhances nucleophilicity in the patent route, whereas K₂CO₃ is preferred for Boulton–Katritzky rearrangements .

Análisis De Reacciones Químicas

Tipos de Reacciones

El 6-Metil-3-(p-tolilo)isoxazolo[5,4-b]piridina-4-carboxilato de metilo experimenta varias reacciones químicas, que incluyen:

    Oxidación: Este compuesto se puede oxidar en condiciones específicas para formar óxidos correspondientes.

    Reducción: Las reacciones de reducción pueden convertir este compuesto en sus formas reducidas.

    Sustitución: Puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones para estas reacciones típicamente involucran temperaturas controladas y niveles de pH para garantizar la formación del producto deseado.

Productos Principales Formados

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, la reducción puede producir derivados reducidos y las reacciones de sustitución pueden dar como resultado varios derivados de isoxazolo[5,4-b]piridina sustituidos.

Mecanismo De Acción

El mecanismo de acción del 6-Metil-3-(p-tolilo)isoxazolo[5,4-b]piridina-4-carboxilato de metilo involucra su interacción con objetivos moleculares y vías específicas. Por ejemplo, se ha estudiado como inhibidor del citocromo P450 CYP17, que es responsable de la biosíntesis de precursores tanto de andrógenos como de estrógenos . Esta inhibición puede conducir a niveles reducidos de estas hormonas, lo cual es beneficioso en el tratamiento de cánceres dependientes de hormonas.

Comparación Con Compuestos Similares

Key Observations :

  • Bioactivity: Sulfonamide derivatives (e.g., N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamide) exhibit antimicrobial activity against Pseudomonas aeruginosa and E. coli (MIC: 125–500 µg/mL) and antiproliferative effects on MCF7 cells (IC₅₀: ~150–160 µg/mL) . The methyl ester in the target compound may reduce direct antibacterial activity but improve metabolic stability.
  • Synthetic Flexibility : Substituents at the 3- and 6-positions are tunable for target-specific optimization, as demonstrated in Toll-like receptor inhibitors (e.g., 3-(4-fluorophenyl)-substituted analogs) .

Physicochemical Properties

  • Solubility : Methyl esters generally exhibit higher solubility in polar aprotic solvents compared to carboxylic acids (e.g., 5-chloro-6-cyclopropyl analog ).
  • Stability : Esters require controlled storage conditions (e.g., +4°C for cyclopropyl derivatives ), whereas carboxylic acids may form stable salts.

Actividad Biológica

Methyl 6-methyl-3-(p-tolyl)isoxazolo[5,4-b]pyridine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of neurological disorders and infectious diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

The compound is part of a class of isoxazole-pyridine derivatives that have been shown to selectively interact with GABA_A receptors, particularly the GABA_A α5\alpha_5 subunit. This selectivity is significant because it allows for cognitive enhancement with reduced side effects typically associated with broader GABA_A receptor modulation. Studies indicate that these compounds can act as partial or full inverse agonists at the GABA_A α5\alpha_5 site, which is implicated in cognitive processes and disorders such as Alzheimer's disease .

Biological Activity

  • Cognitive Enhancement : The selective modulation of GABA_A α5\alpha_5 receptors suggests potential use in treating cognitive impairments. Research has demonstrated that compounds targeting this receptor can improve cognitive function without the proconvulsant activity often seen with non-selective GABAergic drugs .
  • Anti-Tuberculosis Activity : Preliminary studies have indicated that derivatives similar to Methyl 6-methyl-3-(p-tolyl)isoxazolo[5,4-b]pyridine-4-carboxylate exhibit anti-tuberculosis (TB) properties. The ethyl isoxazole-3-carboxylate moiety has been associated with good anti-TB activity when appropriately substituted. Compounds with this structure have shown efficacy against Mycobacterium tuberculosis, suggesting a dual therapeutic potential .
  • Antimitotic Properties : Recent investigations into related compounds have revealed antimitotic activity, particularly in cancer cell lines such as LNCaP. This suggests that modifications to the isoxazole core can yield derivatives with significant anticancer properties, expanding the therapeutic applications of this compound class .

Case Studies and Data Tables

StudyCompoundActivityReference
1Methyl 6-methyl-3-(p-tolyl)isoxazolo[5,4-b]pyridine-4-carboxylateCognitive enhancement via GABA_A α5\alpha_5 modulation
2Ethyl isoxazole derivativesAnti-TB activity (MIC90 < 64 μg/mL)
3Novel substituted isoxazolesAntimitotic activity in LNCaP cells

Detailed Research Findings

  • Cognitive Disorders : The development of selective GABA_A α5\alpha_5 inverse agonists has shown promise in enhancing cognition while minimizing adverse effects associated with broader receptor activation. This specificity could lead to new therapeutic options for Alzheimer's and other cognitive disorders .
  • Anti-TB Mechanism : The anti-TB activity observed in related compounds may be attributed to their ability to penetrate cell membranes effectively and interact with specific molecular targets within Mycobacterium tuberculosis. The structure-activity relationship indicates that certain substitutions enhance potency against TB pathogens .
  • Cancer Therapeutics : The exploration of antimitotic agents derived from isoxazole frameworks highlights their potential in cancer treatment. The selectivity towards cancer cell lines suggests a promising avenue for further drug development aimed at targeting tumor growth while sparing normal cells .

Q & A

Q. What are the key synthetic routes for Methyl 6-methyl-3-(p-tolyl)isoxazolo[5,4-b]pyridine-4-carboxylate, and what are the critical reaction conditions?

The synthesis typically involves cyclization and functionalization steps. For example, hydroxylamine hydrochloride reacts with a precursor ketone under reflux in ethanol to form the isoxazole ring, followed by esterification or transesterification to introduce the methyl carboxylate group. Key parameters include reaction temperature (reflux conditions), solvent polarity, and catalyst selection (e.g., Amberlyst 15 for acid-mediated cyclization). Purification often employs column chromatography with gradients of n-heptane/ethyl acetate to isolate the product .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • X-ray crystallography : Resolves the core isoxazolo[5,4-b]pyridine scaffold and substituent orientations. Software like SHELXL refines atomic coordinates and thermal parameters .
  • NMR spectroscopy : 1^1H and 13^13C NMR verify regiochemistry (e.g., methyl group at position 6, p-tolyl at position 3). DMSO-d6_6 is commonly used, with δ ~2.40–2.45 ppm for methyl groups adjacent to aromatic systems .
  • HRMS : Confirms molecular formula (e.g., [M+H]+^+ ion matching C18_{18}H15_{15}N2_2O2_2) .

Q. What are the primary physicochemical properties of this compound, and how are they determined experimentally?

  • Melting point : Determined via capillary tube methods (e.g., ~256–295°C for analogous derivatives) .
  • Solubility : Tested in DMSO, ethanol, and acetonitrile using UV-Vis spectroscopy or gravimetric analysis.
  • Stability : Assessed under varying pH and temperature via HPLC monitoring for degradation products .

Advanced Research Questions

Q. How can structural ambiguities in the isoxazolo[5,4-b]pyridine core be resolved using computational and crystallographic tools?

  • Mercury CSD : Visualizes packing patterns and validates hydrogen-bonding networks. The Materials Module identifies intermolecular interactions (e.g., π-π stacking between p-tolyl groups) .
  • Density Functional Theory (DFT) : Calculates optimized geometries and compares them to crystallographic data to resolve torsional ambiguities .

Q. What strategies address contradictory biological activity data in different assay systems?

  • Dose-response profiling : Tests multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects.
  • Target specificity assays : Use kinase profiling panels or CRISPR-edited cell lines to isolate off-target effects. For example, derivatives with p-tolyl groups show variable activity against DNA repair enzymes due to steric hindrance differences .

Q. How can synthetic yields be optimized for large-scale academic studies?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 18 hours to 2–4 hours for cyclization steps) .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve regioselectivity in aryl coupling steps.
  • DoE (Design of Experiments) : Statistically optimizes solvent ratios and temperature gradients .

Q. What methodologies validate the compound’s mechanism of action in cancer therapeutics?

  • Cellular thermal shift assays (CETSA) : Confirm target engagement by stabilizing proteins upon ligand binding.
  • RNA-seq profiling : Identifies downstream gene expression changes (e.g., apoptosis pathways). Analogous isoxazolo derivatives inhibit topoisomerase II, validated via DNA relaxation assays .

Q. How do substituent modifications (e.g., p-tolyl vs. nitro groups) impact bioactivity and physicochemical properties?

  • SAR studies : Nitro groups at position 3 enhance electron-withdrawing effects, increasing DNA intercalation but reducing solubility. p-Tolyl groups improve lipophilicity (logP ~2.8) and blood-brain barrier penetration .
  • Molecular docking : Predicts binding affinities to targets like EGFR or PARP1, correlating with experimental IC50_{50} values .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.